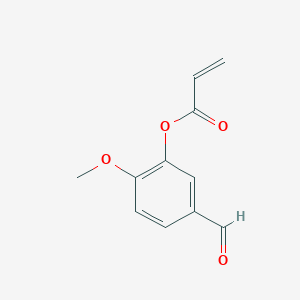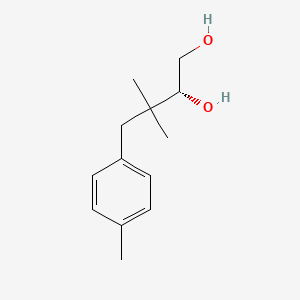
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is an organic compound with a complex structure that includes a butane backbone, two hydroxyl groups, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of intermediate compounds derived from petrochemical sources. The process requires precise control of reaction parameters such as pressure, temperature, and catalyst selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 3,3-dimethyl-4-(4-methylphenyl)butane.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simpler diol with a linear structure.
2,3-Butanediol: Another diol with a different stereochemistry.
2-methylpropane-1,2-diol: A structural isomer with a different arrangement of hydroxyl groups.
Uniqueness
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is unique due to its specific stereochemistry and the presence of a methylphenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
647033-26-9 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-10-4-6-11(7-5-10)8-13(2,3)12(15)9-14/h4-7,12,14-15H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
UWHGMCXTQVDREQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(C)(C)[C@H](CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
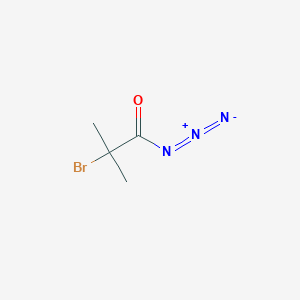
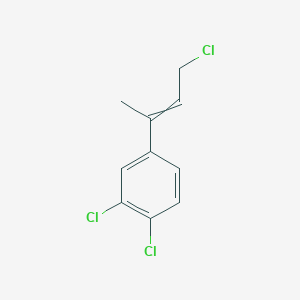
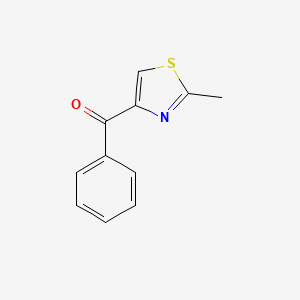
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
